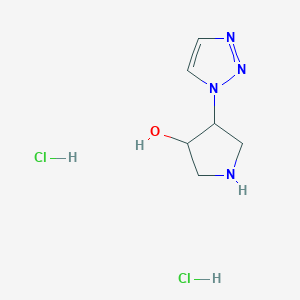
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride is a chemical compound that features a triazole ring attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its high yield and specificity. The reaction involves the following steps:
Formation of Azide: The starting material, a suitable pyrrolidine derivative, is converted to an azide.
Click Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Hydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-one.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored as a scaffold for developing new drugs, particularly as inhibitors of enzymes like acetylcholinesterase.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity. The triazole ring often plays a crucial role in binding through hydrogen bonds and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol dihydrochloride
- 4-(1H-1,2,3-triazol-1-yl)benzamides
- 4-(1H-1,2,3-triazol-1-yl)quinolines
Uniqueness
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride is unique due to its specific combination of the triazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Eigenschaften
Molekularformel |
C6H12Cl2N4O |
|---|---|
Molekulargewicht |
227.09 g/mol |
IUPAC-Name |
4-(triazol-1-yl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C6H10N4O.2ClH/c11-6-4-7-3-5(6)10-2-1-8-9-10;;/h1-2,5-7,11H,3-4H2;2*1H |
InChI-Schlüssel |
SLZCXKRRGOBYGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1)O)N2C=CN=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13227322.png)
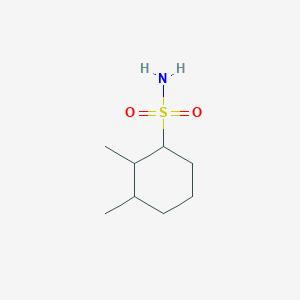
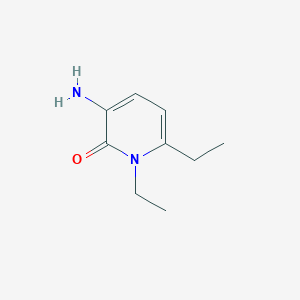
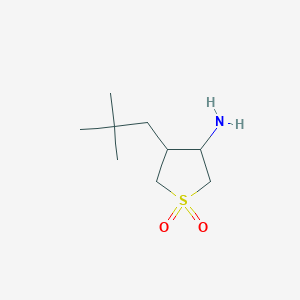
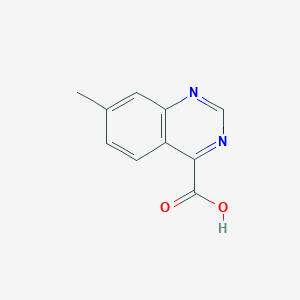
![4-(4-Ethylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13227362.png)

![3-{[(Benzyloxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid](/img/structure/B13227383.png)
![[1-(Bromomethyl)cyclobutyl]cyclopentane](/img/structure/B13227395.png)
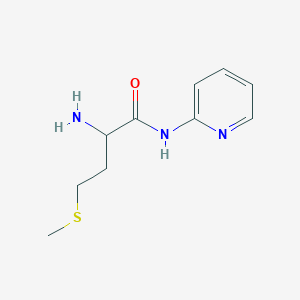


![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13227413.png)
![2-[(2-Phenylpropyl)amino]propan-1-ol](/img/structure/B13227417.png)
